2-Azaspiro[3.3]heptan-5-ol
Description
2-Azaspiro[3.3]heptan-5-ol is a bicyclic organic compound featuring a spirocyclic scaffold with a nitrogen atom in one ring and a hydroxyl group at the 5-position. Its hydrochloride salt (CAS: 2173991-60-9) has a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . The compound is stored under inert atmosphere at 2–8°C and is associated with hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) . It is primarily used in research settings, with multiple suppliers in China, including Simcere Pharmaceutical Co., Ltd. and NINGBO WAYLEAD BIOTECHNOLOGY CO., LTD., which hold certifications such as ISO 9001 and REACH .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIMZFFLZQKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-5-ol typically involves cyclization reactions. One common method includes the cyclization of 3,3-bis(halomethyl)oxetane with amines in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (Dimethylformamide) at elevated temperatures (around 80°C) . Another approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but scalable routes typically focus on optimizing yield and purity while minimizing costs and safety risks. Protecting group-free routes and the use of cost-effective reagents are often prioritized .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to mimic other bioactive compounds, thereby influencing biological pathways. For example, it can act as a bioisostere of piperidine, interacting with similar molecular targets and pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-Azaspiro[3.3]heptan-5-ol and related azaspiro compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Storage Conditions | Hazard Statements |
|---|---|---|---|---|---|---|
| This compound hydrochloride | 2173991-60-9 | C₆H₁₂ClNO | 149.62 | Hydroxyl, secondary amine | 2–8°C (inert) | H315, H319, H335 |
| tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride | 1801767-45-2 | C₁₁H₂₁ClN₂O₂ | 249.00 | Carbamate, tertiary amine | 2–8°C | Not specified |
| 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one | 1263296-80-5 | C₂₀H₁₉NO | 289.38 | Ketone, diphenylmethyl | Not specified | Not specified |
| (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride | 2752149-34-9 | C₆H₁₂ClNO | 149.62 | Hydroxyl, smaller spiro ring (2.4) | Not specified | Not specified |
| 5-Methyl-5-azaspiro[2.4]heptan-7-ol | 1550999-65-9 | C₇H₁₃NO | 127.18 | Methyl, hydroxyl | Not specified | Not specified |
| 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol | 1349199-64-9 | C₁₃H₁₇NO₃S | 283.35 | Tosyl, oxa (oxygen) | Not specified | Not specified |
Key Differences and Implications
Spiro Ring Size: Compounds like (7R)-5-azaspiro[2.4]heptan-7-ol feature a smaller spiro system (2.4 vs. This structural difference impacts conformational flexibility and biological target interactions.
Functional Groups: The carbamate group in tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride serves as a protective moiety for amines, making it valuable in multistep syntheses . The tosyl group in 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol acts as a leaving group, facilitating substitution reactions in synthetic pathways .
Chirality and Stereochemistry :
- (7R)-5-azaspiro[2.4]heptan-7-ol highlights the role of stereochemistry, where the R-configuration may influence binding affinity in enantioselective biological targets .
Solubility and Stability: Hydrochloride salts (e.g., this compound hydrochloride) generally exhibit higher aqueous solubility than neutral analogs, aiding in formulation for pharmacological studies .
Biological Activity
2-Azaspiro[3.3]heptan-5-ol is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development and as a bioisostere for piperidine derivatives.
The molecular formula of this compound is with a molecular weight of approximately 113.16 g/mol. Its structure includes two hydrogen bond donors and two hydrogen bond acceptors, which play a critical role in its biological interactions .
Target of Action : The compound primarily interacts with various biological targets, including receptors and enzymes, through pre-organized functional groups that enhance binding affinity.
Mode of Action : It is believed that this compound exerts its biological effects by inhibiting specific enzymes or modulating receptor activity, which can lead to alterations in cellular signaling pathways and gene expression .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise as an inhibitor in enzymatic processes, potentially affecting metabolic pathways related to various diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
- Neuropharmacological Effects : Due to its structural similarity to certain neurotransmitters, it is being investigated for potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study 1 : A study conducted on spirocyclic inhibitors demonstrated that derivatives of this compound exhibited high inhibitory activity against SARS-CoV-2 protease with IC50 values in the submicromolar range, indicating potential as antiviral agents .
- Study 2 : Another investigation highlighted the compound's role as a building block in synthesizing more complex molecules, which may lead to the development of new therapeutic agents targeting various diseases.
Applications in Drug Development
The unique structure of this compound allows it to serve multiple roles in drug development:
- Scaffold for New Drugs : Its spirocyclic structure can be modified to create novel compounds with enhanced biological properties.
- Bioisostere for Piperidine : This compound is explored as a substitute for piperidine in drug design, potentially improving pharmacokinetic profiles and reducing side effects.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
